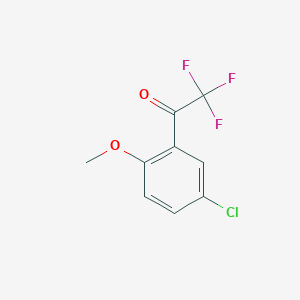

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOBROLESRNYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645231 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-34-2 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

CAS Number: 886371-34-2

Introduction

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a halogenated and fluorinated aromatic ketone of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group, a chloro substituent, and a methoxy group on the phenyl ring, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized chemical reagents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety and handling procedures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 886371-34-2 | |

| Molecular Formula | C₉H₆ClF₃O₂ | |

| Molecular Weight | 238.59 g/mol | |

| Appearance | Yellow Oil | |

| Boiling Point (Predicted) | 260.1 ± 40.0 °C | |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Reaction Principle

The synthesis involves the reaction of 4-chloroanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst. The methoxy group of 4-chloroanisole is an ortho-, para-directing activator, while the chloro group is a deactivating but also ortho-, para-directing substituent. The trifluoroacetylation is expected to occur at the position ortho to the methoxy group due to its strong activating effect.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Chloroanisole

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroanisole (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution. The mixture may become colored and viscous.

-

Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 equivalents) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the trifluoroacetic anhydride, making it a more potent electrophile.

-

Controlled Addition at Low Temperature: The reaction is exothermic, and controlled addition at 0 °C helps to prevent side reactions and ensures better selectivity.

-

Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride-ketone complex and separate the catalyst from the product.

-

Washing Steps: The washing steps are crucial to remove any remaining acid, unreacted starting materials, and inorganic salts.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the development of bioactive molecules and advanced materials.

Reagent in Organic Synthesis

This compound serves as a key reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[1] These derivatives are potent oxygen-atom transfer agents used for catalytic carbon-hydrogen hydroxylation and alkene epoxidation, which are important transformations in synthetic chemistry.[1]

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Trifluoromethyl Group: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its presence can significantly improve the pharmacokinetic properties of a molecule.

-

Chloro Group: The chloro group can participate in halogen bonding and other non-covalent interactions, which can be crucial for the binding of a drug molecule to its biological target. Chlorinated compounds are found in a wide range of approved drugs.[2]

-

Methoxy Group: The methoxy group can influence the conformation of the molecule and can be a site for metabolic modification, which can be tuned to optimize the drug's half-life.

While specific drugs directly derived from this compound are not widely documented, its structural features make it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.

Caption: Role of structural features in drug discovery applications.

Safety and Handling

Hazard Identification

Based on the safety data for related compounds, the potential hazards include:

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.[3][4]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a specialized chemical with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The unique combination of its functional groups provides a platform for creating molecules with desirable physicochemical and biological properties. Proper safety precautions are essential when handling this compound to minimize potential risks. As research in medicinal and materials chemistry continues to advance, the demand for such versatile and functionalized intermediates is expected to grow.

References

- TCI Chemicals. (2024). SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.

-

PubChem. 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. PubChem Compound Database; CID=9905. Available from: [Link].

- MDPI. (2023).

-

WIPO Patentscope. WO2022061917A1 - Synthesis method for 3',5'-dichloro-2,2,2-trifluoroacetophenone. Available from: [Link].

- Fisher Scientific. (2012).

- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Oakwood Chemical. (2011). MSDS MATERIAL SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.

- MDPI. (2023).

- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.

- Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2'-Chloro-5'-(trifluoromethyl)acetophenone.

- PubMed Central. (2023).

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Fisher Scientific. (2025).

Sources

An In-Depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Application in Advanced Oxidation Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a specialized chemical reagent. Its significance lies primarily in its role as a key precursor for a novel class of powerful oxidation catalysts. We will delve into its chemical and physical properties, present a robust synthetic methodology, and explore the mechanistic basis of its application in challenging C-H bond hydroxylation reactions, providing field-proven insights for professionals in organic synthesis and drug development.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its IUPAC name 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone, is a halogenated and fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences its electronic properties, rendering the carbonyl carbon highly electrophilic. This feature is central to its utility in chemical synthesis.

The fundamental molecular and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClF₃O₂ | [1] |

| Molecular Weight | 238.59 g/mol | [1] |

| CAS Number | 886371-34-2 | [1] |

| Appearance | Yellow Oil | [1] |

| Boiling Point | 260.1 ± 40.0 °C (Predicted) | [1] |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol | [1] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is not widely documented in standard chemical literature, as it is primarily a specialized intermediate. However, a robust and logical synthetic route can be designed based on well-established organometallic reactions, particularly the acylation of a Grignard reagent. This approach is analogous to methods used for similar dichloro-trifluoroacetophenone derivatives.[2]

The proposed synthesis begins with the commercially available starting material, 4-chloro-1-iodo-2-methoxybenzene.

Experimental Methodology

Step 1: Formation of the Grignard Reagent

The initial and critical step is the formation of a Grignard reagent from 4-chloro-1-iodo-2-methoxybenzene. The choice of the iodo-substituted precursor is deliberate; the carbon-iodine bond is significantly weaker and more reactive towards magnesium than the carbon-chlorine bond, ensuring selective formation of the Grignard reagent at the desired position.

-

Reaction Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.

-

Reagents: Magnesium turnings are added to the flask. Anhydrous tetrahydrofuran (THF) is introduced as the solvent. A small crystal of iodine is often added as an initiator to activate the magnesium surface.

-

Procedure: A solution of 4-chloro-1-iodo-2-methoxybenzene in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction is typically initiated with gentle heating. Once initiated, the exothermic reaction is maintained at a gentle reflux until all the magnesium has been consumed.

-

Causality: The inert atmosphere is crucial to prevent the highly reactive Grignard reagent from quenching with atmospheric oxygen or moisture. Anhydrous THF is essential for the same reason and for its ability to solvate and stabilize the Grignard reagent.

Step 2: Acylation with a Trifluoroacetylating Agent

The newly formed Grignard reagent is then reacted with a suitable electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.

-

Reaction Setup: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath to approximately -78 °C.

-

Reagents: Ethyl trifluoroacetate is dissolved in anhydrous THF.

-

Procedure: The solution of ethyl trifluoroacetate is added dropwise to the cold, stirred Grignard reagent solution. The reaction mixture is maintained at this low temperature for several hours before being allowed to warm slowly to room temperature.

-

Causality: The low temperature (-78 °C) is critical to control the reactivity of the Grignard reagent and prevent side reactions, such as multiple additions to the ester. Ethyl trifluoroacetate serves as an efficient trifluoroacetylating agent.

Step 3: Work-up and Purification

-

Procedure: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a yellow oil, is then purified by column chromatography on silica gel to yield the final product, this compound.

-

Causality: The acidic quench with ammonium chloride protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent. The subsequent extraction and drying steps isolate the organic product from the aqueous and inorganic byproducts.

Application in Advanced Oxidation Catalysis

The primary and most significant application of this compound is its role as a precursor in the synthesis of highly potent oxygen-atom transfer agents. Specifically, it is used to construct a class of 1,2,3-benzoxathiazine-based oxaziridines.[1] These catalysts, developed by the research group of J. Du Bois, are exceptionally effective for the hydroxylation of unactivated C-H bonds.[3]

From Ketone to Catalyst: The Transformation

The ketone serves as the foundational building block for the heterocyclic catalyst. The transformation involves a multi-step sequence to construct the final benzoxathiazine oxaziridine structure. The high electrophilicity of the trifluoroacetyl group in the starting ketone is a key driver for these transformations.

Mechanism of Action: C-H Hydroxylation

The resulting oxaziridine catalysts are powerful electrophilic oxygen sources.[3] They enable the oxidation of saturated hydrocarbons, showing a strong bias towards tertiary (3°) C-H bonds.[3] This level of selectivity is highly valuable in complex molecule synthesis, where precise, late-stage functionalization is often a major challenge. The catalytic cycle is made possible by using a terminal oxidant, such as hydrogen peroxide, in conjunction with co-catalysts.[3]

This catalytic system represents a significant advance in synthetic methodology, providing a tool for selective C-H oxidation where traditional methods may fail or require harsh conditions.

Spectroscopic and Safety Profile

-

¹H NMR: Signals corresponding to the aromatic protons would be observed, with coupling patterns dictated by their positions relative to the chloro and methoxy groups. A singlet for the methoxy group protons would be expected around 3.9 ppm.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the two carbons of the trifluoroacetyl group would be present. The carbonyl carbon would appear significantly downfield, and the trifluoromethyl carbon would show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: A strong absorption band characteristic of a conjugated ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Strong bands corresponding to C-F stretching would also be expected.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak). Fragmentation would likely involve the loss of the CF₃ group.

Safety and Handling: No specific Material Safety Data Sheet (MSDS) is widely available for this compound. However, based on the structure and data for analogous compounds like 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, the following precautions are strongly advised:

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult a specific, supplier-provided MSDS before handling and perform a thorough risk assessment.

Conclusion

This compound is more than a simple aromatic ketone; it is a highly specialized and enabling reagent for advanced catalytic oxidation. Its value is intrinsically linked to the powerful benzoxathiazine-based oxaziridine catalysts it helps to create. For researchers in drug discovery and complex molecule synthesis, understanding the synthesis and application of this compound provides access to cutting-edge methods for selective C-H functionalization, a key strategy for streamlining synthetic routes and enabling the late-stage modification of complex molecular architectures.

References

-

Patsnap. Synthesis method of 3',5'-dichloro-2,2,2-trifluoroacetophenone. Eureka. Available at: [Link]

- Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.

-

PubChem. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Available at: [Link]

-

Brodsky, B. H., & Du Bois, J. (2005). Oxaziridine-mediated catalytic hydroxylation of unactivated 3 degrees C-H bonds using hydrogen peroxide. Journal of the American Chemical Society, 127(44), 15391–15393. Available at: [Link]

Sources

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone chemical properties

An In-depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Introduction: A Trifunctional Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly enhance the pharmacological and material characteristics of a parent molecule. This compound (CAS No. 886371-34-2) emerges as a highly specialized and valuable intermediate, embodying the synergistic effects of three critical functional moieties: a highly electrophilic trifluoromethyl ketone, a metabolically influential chloro group, and an electronically modulating methoxy group.

The trifluoromethyl ketone (TFMK) core renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, a property that medicinal chemists leverage to design potent enzyme inhibitors and novel therapeutic agents.[1][2] The C-F bonds enhance metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes, often leading to improved bioavailability and longer in-vivo half-lives.[1] The presence of the chloro and methoxy substituents on the phenyl ring provides additional levers for fine-tuning molecular properties. Chlorine atoms can significantly enhance binding potency and modulate pharmacokinetics, an observation so common it is sometimes referred to as the "magic chloro" effect.[3][4] The ortho-methoxy group influences the conformation and electronic nature of the aromatic system, providing further opportunities for targeted molecular design.[5]

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this powerful synthetic building block.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and spectroscopic signature.

| Property | Value | Source |

| CAS Number | 886371-34-2 | [6][7] |

| Molecular Formula | C₉H₆ClF₃O₂ | [6][7][8] |

| Molecular Weight | 238.59 g/mol | [6][7][8] |

| MDL Number | MFCD02260847 | [6][7] |

| Synonyms | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | [6] |

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra are often proprietary, the structure of this molecule allows for a highly accurate prediction of its spectroscopic data. This analysis is fundamental for reaction monitoring and quality control.

| Technique | Predicted Observations |

| ¹H NMR | ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. ~7.1-7.6 ppm (m, 3H): Complex multiplet for the three aromatic protons. The proton ortho to the carbonyl will be the most downfield, split by its meta- and para-coupled neighbors. |

| ¹³C NMR | ~180 ppm (q, J ≈ 35 Hz): Carbonyl carbon, deshielded and split into a quartet by the three fluorine atoms. ~117 ppm (q, J ≈ 290 Hz): Trifluoromethyl carbon, exhibiting a characteristic large coupling constant. ~155-160 ppm: Aromatic carbon bearing the methoxy group. ~110-135 ppm: Remaining aromatic carbons. ~56 ppm: Methoxy carbon. |

| ¹⁹F NMR | ~ -72 ppm (s): A single peak for the three equivalent fluorine atoms of the CF₃ group (relative to CFCl₃). |

| IR (Infrared) | ~1720-1740 cm⁻¹: Strong C=O stretch, shifted to higher frequency due to the electron-withdrawing CF₃ group. ~1100-1300 cm⁻¹: Strong C-F stretching bands. ~1250 cm⁻¹: C-O stretch of the aryl ether. ~1600, 1480 cm⁻¹: Aromatic C=C stretching. |

| Mass Spec (EI) | m/z 238/240: Molecular ion peaks (M⁺, M+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. m/z 169/171: Fragment from loss of CF₃. m/z 141/143: Fragment from loss of CF₃ and CO. |

Synthesis and Purification

The most reliable and scalable approach to synthesizing aryl trifluoromethyl ketones involves the acylation of an organometallic intermediate. The following workflow outlines a robust procedure starting from a commercially available aryl bromide.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target ketone via Grignard reaction.

Detailed Experimental Protocol

Objective: To synthesize this compound with high purity.

Materials:

-

1-Bromo-4-chloro-2-methoxybenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Protocol:

-

Grignard Reagent Formation (Self-Validating Step):

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine. The purpose of the iodine is twofold: it chemically activates the magnesium surface and serves as a visual indicator of reaction initiation (the purple color will fade).

-

Add anhydrous THF via syringe.

-

In a separate flask, dissolve 1-Bromo-4-chloro-2-methoxybenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension and warm gently with a heat gun until the iodine color disappears and bubbling is observed. This initiation is the self-validating checkpoint; if it fails, the magnesium requires further activation.

-

Slowly add the remaining aryl bromide solution via an addition funnel, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure full conversion.

-

-

Trifluoroacetylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add ethyl trifluoroacetate (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. This exothermic reaction must be controlled to prevent side reactions.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction completion by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl. This step hydrolyzes the intermediate magnesium alkoxide and neutralizes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the final product as a pure oil or low-melting solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent stems directly from the strong electron-withdrawing nature of the trifluoromethyl group, which dramatically enhances the electrophilicity of the carbonyl carbon.

The Trifluoromethyl Effect on Reactivity

Caption: Inductive effect of the CF₃ group on the carbonyl.

This heightened electrophilicity makes TFMKs far more reactive towards nucleophiles than their non-fluorinated counterparts.[9] In aqueous or alcoholic solutions, they can readily form stable hydrate or hemiacetal adducts, a property crucial for their mechanism as enzyme inhibitors, where they mimic the tetrahedral transition state of peptide hydrolysis.[10]

Key Synthetic Applications

-

Precursor for Oxygen-Atom Transfer Agents: A primary documented use of 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone is as a key reagent in the synthesis of advanced 1,2,3-benzoxathiazine-based oxaziridine derivatives.[6] These derivatives are highly potent and selective agents for catalytic oxygen-atom transfer reactions, enabling challenging synthetic transformations such as C-H hydroxylation and alkene epoxidation under mild conditions.[6]

-

Building Block for Bioactive Molecules: Given the established roles of TFMKs in drug discovery, this compound is an ideal starting point for synthesizing novel therapeutic candidates.[1][2][11] Its structure can be elaborated through several pathways:

-

Asymmetric Reduction: The ketone can be stereoselectively reduced to form a chiral alcohol, a valuable synthon for creating complex molecules with defined stereochemistry.[12]

-

Condensation Reactions: It can undergo reactions like the Wittig or Horner-Wadsworth-Emmons olefination to introduce carbon-carbon double bonds.[2]

-

Inhibitor Design: The ketone can be incorporated into larger molecules designed to target the active sites of enzymes, particularly serine and cysteine proteases, where it can form a stable covalent bond with a key nucleophilic residue.[13]

-

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely published, a conservative safety approach should be adopted based on the hazards of structurally related compounds like chloroacetophenones and other trifluoromethyl ketones.[14][15][16]

| Hazard Class | Precautionary Statement | GHS Code (Anticipated) |

| Skin Irritation | Causes skin irritation. Wash thoroughly after handling. Wear protective gloves. | H315 |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. | H319 |

| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | H335 |

Handling:

-

Always handle this compound within a certified chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[12]

-

Avoid inhalation of vapors or direct contact with skin and eyes.

-

Minimize dust or aerosol generation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjURc2nPcM6seNAPe-LJUNnA7xKIC0yUSlFmiewz_14EuJaXkLTNwwbbuFPnsAfBu8m5xxwPHYttzNEi9rCYrghOM4cA_1xiPLhxmKoAO3b8heAkr-rZ0nZ-6IgXc1UuVYG51qKrAE9rVSaOn8lSyOJ9gqqwFDGsQ93U6LfbGm1ntvUh-sBYxTzqTazWrfhTFmJjlDTysjIrihNouRucfy5VsNIxonay0v5BC1e2p]

- Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3kFO5kZgyVqfY5JNfM5Y0TQrROI-Ex3gaxrNGCzwS2pPvvUEIhlIwp5Fw5fos1uP4m9aovUwiMvSzhHFuZ-PL3hobd-NOEocRUzL9qOBFUwfjST3kBiZIhgEk8H7JnBcuODXW9mMKjK-Z8TsrukjSwGGOYEEfgzPzDvwT36z-7IUd4hU2r6DQaMb1vIt-IXWURTgauokv1_TpxyyueNVgLSWUVbMhC21BY3fwIyRz]

- Jee, J., et al. (2019). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5e_lxxUiPlZ1YNYY6gC39_LoxwHQCfoVG1mQIvx-FCw1X1qTFtCKQ1mBEUGYMKETDJaOduEpxQXEp2crL5AWhXy_eCIBATdB9omQdvSZQcaJsmP1eLcvz3DANE1nOixcY5tgQtJ-XYmi34Mci4U4fG_6rVcxieYKc3w=]

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (2025). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFelYG14U6hVeKwJ9mkdiAf5PfKYcbSdlrt0vhf6R8rtqWFA9-rVAx-8Ghg_m-9OMvZeupwhdBLsFfnIqvoYjirI4w2-FEQ0yvmn7EOXx77HjUFxp42jAnz4P7W92-BlDjH1EUyTV2EbGej84zjly6-YBrxyRciYPNd0rd8_LLjYkvNoCck3c3ARaFEH7C4BRxyg15Q4pmqjBPMIWvBFxuRTXDFW8r59WKv0yd0kpfttZMsGnOg8tDK70lDp5EtEXA5xUzW]

- This compound, 95+%. (n.d.). CookeChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3e3pIDc3BeRdNBktdZdsefI8KHocgVJg8e3BdroG_OiqV3bdhzxRxFbRRzYbZ8ubmbCI7x3InenFd1cBMCbu-_25ycWgiSzg4z5IuV6nyGyI0I1zvlO2JFrmKuMw6Ar3WyLn3NAWBtA==]

- Edwards, P. D., et al. (1996). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxwjNUVj8Lpo0WkNyxDf5AoepbbXrp-HOKMQ7eUPFV7IWG6zT-GkZLaSW21bS4QejWLW_xKAtxKfeutTI2xa3ct8WuxJTjmUK85uQEM1NJy9w5l52mASnRbKFX4bwfeSU9UNM38gOooQ==]

- 2,2,2-Trifluoroacetophenone 99. (n.d.). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7-tp9uYLN9PV60aYY6yThyPtYjImLoObSWVHLe06TbSzLjWMyRCa9mu2Yf3TSIWIo7WrktepbB2Xl7v28FLOnHYuy2BnvFQBpwIJ58vNOuQlTsRD53V7TNEHwXemsEcGHfh62mZz-ZX2LaHHT4mnzMPUx]

- 886371-34-2|this compound. (n.d.). BLD Pharm. [URL: https://vertexaisearch.cloud.google.

- This compound. (n.d.). Sinfoo Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG10n2rYNr5JUYDCu92CePIEUv_PebX6ErV5rfK9TKvrG4HHlFSh0SSeyIWncL8ugXh279SxMglZPMZlLaUa3pYsJP9epEu1WzRB32jrpS-MunyK1ZHa-bNAhVd1JWaRGyF]

- Reactivity comparison of trifluoroacetophenone and acetophenone. (2019). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF19yVvZ4haxPt84LTFrZpmbDDj_-lD4fIPhN53DCyboh39K7JqWN7uXGV8SKcNqrbsPDNI6L8n38c_BmlC_8f9KwahCGVxml90-HfAJCUU0U9_p63YKGkvdz_98WNLrFx6n16fwCmmanxqFJ3wSJbsAuSn4rgKaMYOG-N0cLybA9yv1HfqMFJZJ5Q1MIgR7FqibxSH15XhquCN41l4DlZ4lpiXMoEjAX7l-0D_1vP6pGhKSw2cvQKWchNIqYdGj2XdSg==]

- Material Safety Data Sheet. (n.d.). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmcW3SIkqVN-YwoTam7cKQFewCIdMcTZmpol6-qaI1PiTdXUanfMs_Qc6OIEzJGrTtPvG4rJAkqr0ePF7vaHvUx2DbLGdieRO6FusGPzSbvqA0aKLFJ9UQsI0LTQ3puqca0tp0vHpD03jJEjAjLrdKq7sxnT8JooorZRA4NqwTBksvqWOghOAyBpH5ELx6]

- SAFETY DATA SHEET. (2025). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOm1kodeQEbElr0V4C5CCZvYPYigVAgjMXXB_bixxbK9AFL_99AGW1YB_33krVfSaMQbseMGf1e-3HXXAe2Y9XZo2fFsSxrbxEXGq17PteRITT0DRLXVNQLiSJxK-2gFpfzOo7t_DDrgE=]

- SAFETY DATA SHEET. (2024). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmoMGGdYGYCxEo5QR_cxvni_WRCqhw64F8RV2OF17oaDzDbCeAbSLcBP8frBsoPOhpG9Z_QwXpso2NxnA9V7YP2ulh-bxEVSBaAu1_rF8SjNdFnpsKzNJzPu5K6fVzWXIb8nyS7I4paLVhtjiDLamF]

- 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET. (2024). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-j7H5iH9-9hod29evqyhxi_bzS_xwvnFFgqG5uaZMUsPdnPG3i9dAB2qyTRJEiDzIAIFzCSez2FMem70GkA6ZQ5ouHnSJozXYdSH5E8LpNf7EVD9vO6cFObNViZm3MPSVKvJmR_k1Q2U2cmthaeMvkVNtrS50CpIKLqJ_BbxHTHaL48XP7V_CE5iSc0tcN_GpKLVgbZdI1HO8yV77_ZT4hqDYWWH-yzTIff118tTPhXVuI9SdHggNBjr891cpqOp0seLxdYXSW5yBpwWyKblFdTT3ko_nOFOqo2I=]

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOu8MSNQ4b29SoYSZwqgqPjV2T9iU6MLOI8ktNWAQN0eJFHfMJ0qtbTIwO2T1VOBgJwlEevc3Ek2tM_WUjqD0S7ntjABdhJhG3d9txGLMRy0Nvh6wKe94LIz6UCjqn8e76zWKAlcLOOdDCCnUZaXKu6pv2gY-R17lqrmx5XUHG_Ao9PjdbZFV9xSh6SWqSHcW3jQ==]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3HCe-rhHuKjANVOpMSFXy-6-qcVppSfjzOqGamvdibFTbmwZvJh308yp1E1FVom54bLlYCrp1BkFAljkVwzeAuiU203_5ieUdEg7VdcwWjJ-SS149l8dTLCWDpItOu24NNo7WAo-MScwevw==]

- Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2YlYtxaymIUz85oojItEnuXzEmenHG1MqHF6DVMGUpYhC-SImHlrf-tPaC-n-KV2NWmVprxLP3xG7V780wGKFIG6Hw5Ew3V58gdC-9SEVXvVz5MqynOC6ScbdRvGSOskK9Xc=]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. This compound , 95+% , 886371-34-2 - CookeChem [cookechem.com]

- 7. 886371-34-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound,(CAS# 886371-34-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sds.chemtel.net [sds.chemtel.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.at [fishersci.at]

Spectroscopic data for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Introduction

This compound (CAS No. 886371-34-2) is a halogenated and fluorinated ketone derivative with significant applications as a reagent and building block in organic synthesis.[1][2] Its utility is particularly noted in the synthesis of complex heterocyclic compounds used as potent agents in medicinal and materials chemistry.[1] With a molecular formula of C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol , a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related analogs.

Caption: Key proton environments and coupling relationships.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Methoxy (-OCH₃) | 3.9 - 4.0 | Singlet (s) | N/A | 3H | Typical range for an aryl methoxy group. Not coupled to other protons. |

| H-3' | 7.0 - 7.1 | Doublet (d) | ~8.8 | 1H | Ortho-coupled to H-4'. Shielded by the adjacent electron-donating -OCH₃ group. |

| H-4' | 7.4 - 7.5 | Doublet of doublets (dd) | ~8.8, ~2.5 | 1H | Ortho-coupled to H-3' and meta-coupled to H-6'. |

| H-6' | 7.6 - 7.7 | Doublet (d) | ~2.5 | 1H | Meta-coupled to H-4'. Deshielded due to its ortho position relative to the -COCF₃ group. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. The trifluoromethyl group (-CF₃) introduces characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Caption: Conceptual map of ¹³C NMR chemical shift regions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Rationale |

| -OCH₃ | 56 - 57 | Singlet (s) | Typical value for an aryl methoxy carbon. |

| C-3' | 112 - 114 | Singlet (s) | Shielded by the ortho -OCH₃ group. |

| C-6' | 118 - 120 | Singlet (s) | Influenced by the ortho -COCF₃ group. |

| -CF₃ | ~117 | Quartet (q, ¹JCF ≈ 290 Hz) | Strong one-bond coupling to three fluorine atoms results in a characteristic quartet. |

| C-5' | 125 - 127 | Singlet (s) | Carbon bearing the chlorine atom. |

| C-1' | 129 - 131 | Singlet (s) | Quaternary carbon attached to the trifluoroacetyl group. |

| C-4' | 134 - 136 | Singlet (s) | Deshielded by the para -COCF₃ group. |

| C-2' | 157 - 159 | Singlet (s) | Quaternary carbon bearing the methoxy group, significantly deshielded. |

| C=O | ~180 | Quartet (q, ²JCF ≈ 35 Hz) | The carbonyl carbon is deshielded and exhibits a two-bond coupling to the -CF₃ group. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and trifluoromethyl groups.

Caption: Predicted primary fragmentation pathway for the molecular ion.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment Ion | Formula | Notes |

| 238 / 240 | [M]⁺˙ (Molecular Ion) | [C₉H₆ClF₃O₂]⁺˙ | The two peaks in a ~3:1 ratio are characteristic of a single chlorine atom. |

| 169 / 171 | [M - CF₃]⁺ | [C₈H₆ClO₂]⁺ | Result of the loss of a trifluoromethyl radical. This is a very common and stable acylium ion. |

| 141 / 143 | [C₇H₆ClO]⁺ | [C₇H₆ClO]⁺ | Formed by the subsequent loss of carbon monoxide (CO) from the m/z 169/171 fragment. |

| 97 | [CF₃CO]⁺ | [C₂F₃O]⁺ | Result of alpha-cleavage with charge retention on the trifluoroacetyl fragment. |

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical profile for this compound. The ¹H and ¹³C NMR spectra are defined by the distinct substitution pattern on the aromatic ring and the strong influence of the trifluoroacetyl group. The IR spectrum is expected to show prominent peaks corresponding to the ketone and trifluoromethyl functionalities. Finally, the mass spectrum should display a clear molecular ion with a characteristic isotopic pattern for chlorine and predictable fragmentation pathways. This guide serves as a valuable resource for researchers in the positive identification and quality assessment of this important synthetic intermediate.

References

-

Yanbu Journal of Engineering and Science. Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. Available at: [Link]

-

NIST WebBook. 2,3,6-Trifluoroacetophenone. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 2,2,2-Trifluoroacetophenone. Available at: [Link]

-

Crash Course. IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. As a halogenated trifluoromethyl ketone, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its unique chemical properties demand rigorous safety protocols. This guide moves beyond basic safety data sheets to explain the causality behind handling procedures, ensuring a self-validating system of safety for laboratory professionals.

Section 1: Compound Profile and Hazard Identification

This compound belongs to the class of halogenated aromatic ketones. The trifluoromethyl group significantly influences its reactivity and electronic properties, while the chlorinated phenyl ring dictates its toxicological profile as a halogenated organic compound.[1] While specific toxicological data for this exact molecule is not extensively published, the safety profile can be reliably inferred from structurally related compounds, such as dichlorotrifluoroacetophenone and other halogenated solvents.[2][3]

The primary hazards are associated with its irritant properties and the potential for harmful effects upon inhalation, ingestion, or skin absorption.[4]

Globally Harmonized System (GHS) Classification (Inferred)

Based on analogous compounds, the following GHS classifications are anticipated.[5][6] Users must always consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

-

Skin Irritation: Category 2 (Causes skin irritation)[5]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Table 1: Physicochemical and Hazard Data

| Property | Value / Information | Source(s) |

|---|---|---|

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₆ClF₃O | - |

| GHS Pictograms | Irritant (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Hazardous Decomposition | Under fire conditions, may evolve carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. |[2] |

Section 2: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and indicates a failure to adequately mitigate risk at higher levels.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution is often not feasible due to its specific role in synthesis.[1] Therefore, Engineering Controls are the most critical element for ensuring safety.

Causality: The trifluoroacetophenone structure suggests volatility, and as a halogenated organic compound, its vapors can be harmful.[7] A properly functioning chemical fume hood is mandatory for all manipulations to prevent the inhalation of vapors.[8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to detailed, validated protocols is essential for minimizing exposure and ensuring reproducible, safe outcomes.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's irritant nature and potential for skin absorption.

-

Eye Protection: Chemical safety goggles are mandatory.[9] If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Chemical-resistant nitrile gloves are required.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately.[10]

-

Body Protection: A full-length laboratory coat must be worn and kept fastened to protect skin and clothing.[8]

-

Footwear: Closed-toe shoes are required at all times in the laboratory.[8]

Experimental Workflow: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure during routine procedures.

Step 1: Preparation (Administrative Control)

-

Review the Safety Data Sheet (SDS) for this compound and any solvents to be used.

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

Step 2: Engineering Control Implementation

-

Perform all manipulations, including weighing and solution preparation, inside a chemical fume hood.[3]

Step 3: Aliquoting the Solid

-

Don the required PPE as outlined in Section 3.1.

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of the compound to the weigh boat. Avoid generating dust.

-

Close the primary container tightly immediately after dispensing.

Step 4: Dissolution

-

Place the weigh boat containing the compound into the receiving flask.

-

Using a clean funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

-

Seal the flask. If agitation is required, use a magnetic stir bar or a sealed shaker.

Step 5: Decontamination and Waste Disposal

-

All disposable materials that have come into contact with the chemical (e.g., weigh boats, contaminated wipes) must be placed in a designated, sealed "Halogenated Organic Waste" container.[8]

-

Wipe down the work surface within the fume hood with an appropriate solvent.

-

Remove gloves and wash hands thoroughly with soap and water.[3]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Caption: Emergency response workflow for personal exposure.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

-

Spill Management: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place into a sealed container for disposal as halogenated waste.[6] Ensure adequate ventilation. For large spills, evacuate the area and contact institutional emergency services.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled.

-

Disposal: All waste containing this compound must be disposed of as "Halogenated Organic Waste" according to institutional and local regulations.[8] Never dispose of halogenated organic substances down the drain.[8]

References

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

The Journal of Organic Chemistry. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. ACS Publications. [Link]

-

Oakwood Chemical. MSDS MATERIAL SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone. [Link]

-

Washington State University. Halogenated Solvents Safety. Environmental Health & Safety. [Link]

-

ResearchGate. Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel.... [Link]

-

Alfa Aesar. 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. National Institutes of Health. [Link]

-

Chemistry LibreTexts. Safety. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 2'-Chloro-5'-(trifluoromethyl)acetophenone. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling 3'-Chloro-2,2,2-trifluoroacetophenone (CAS 321-31-3). [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

-

TigerWeb. Safety in Organic Chemistry Laboratory. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. oakwoodchemical.com [oakwoodchemical.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, properties, and application of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone. As a valuable synthetic intermediate, a thorough understanding of its material safety profile is paramount to ensuring laboratory safety and experimental success. This guide moves beyond a standard safety data sheet (SDS) to provide context, rationale, and procedural workflows grounded in established chemical safety principles.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a halogenated and fluorinated aromatic ketone.[1] Its structure incorporates functional groups—a trifluoromethyl ketone, a chloro group, and a methoxy group—that are of significant interest in medicinal chemistry for their ability to modulate a molecule's steric, electronic, and pharmacokinetic properties.[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | [5] |

| CAS Number | 886371-34-2 | [1][5][6] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][5][6] |

| Molecular Weight | 238.59 g/mol | [1][5] |

Table 2: Physicochemical Properties (Inferred from Analogous Compounds)

Disclaimer: Specific, experimentally verified data for this compound is limited. The following data is compiled from structurally related compounds to provide an estimated profile for risk assessment purposes.

| Property | Estimated Value | Analogous Compound Source |

| Appearance | Likely a beige or white-to-yellow powder/solid or liquid. | 4'-Chloro-2,2,2-trifluoroacetophenone appears as a white powder or lump.[7] |

| Melting Point | 52 - 56 °C | Based on 3',5'-Dichloro-2,2,2-trifluoroacetophenone.[8] |

| Boiling Point | ~180 - 245 °C | 4'-Chloro-2,2,2-trifluoroacetophenone: 180-183 °C[7]; 3',5'-Dichloro-2,2,2-trifluoroacetophenone: 244-245 °C.[8] |

| Solubility | Insoluble in water; soluble in organic solvents. | General property of similar organic compounds. |

Section 2: Hazard Identification and GHS Classification (Projected)

Caption: Projected GHS Hazard Communication for the compound.

Section 3: Proactive Safety Protocols: Handling, Storage, and Exposure Control

A proactive approach to safety is essential when working with novel or specialized reagents. The following protocols are designed to minimize risk at every stage of the experimental workflow.

3.1 Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any potential vapors or fine particulates, as analogous compounds may cause respiratory irritation.[9][10]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible.[10][11]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing. This is mandated by the projected classification as a serious eye irritant.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

-

Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

3.3 Chemical Storage and Management

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[8]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

Caption: Standard laboratory workflow for safe chemical handling.

Section 4: Emergency Response and First-Aid Measures

In the event of an accidental exposure or spill, a swift and correct response is critical.

Table 3: First-Aid Procedures

| Exposure Route | Action | Rationale and Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and remove the irritant. The projected H319 (Causes serious eye irritation) necessitates a thorough and prolonged rinse.[11] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. | To remove the chemical irritant from the skin surface. The projected H315 (Causes skin irritation) indicates this is a primary route of concern. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention. | To remove the individual from the source of exposure and provide fresh oxygen. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Vomiting can cause aspiration of the chemical into the lungs, leading to further damage.[10][11] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[10]

-

Hazardous Decomposition Products: In a fire, toxic and corrosive fumes may be emitted, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[10] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Section 5: Application in a Research Context

Understanding the safety profile of this compound is directly linked to its utility as a research chemical. It serves as a key building block in organic synthesis. For example, it is used as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which are potent agents for catalytic reactions like C-H hydroxylation and alkene epoxidation.[5] Its use as an intermediate in developing pharmaceuticals and agrochemicals underscores its importance in drug discovery and materials science.[12]

A representative synthetic approach to a related compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone, involves the reaction of a Grignard or organolithium reagent derived from a di-substituted bromobenzene with a trifluoroacetylating agent.[13][14][15] This highlights the types of reactive chemistry where this class of compounds is employed.

Caption: Conceptual workflow for the synthesis of trifluoroacetophenones.

The rationale for the stringent, low-temperature conditions often cited in these syntheses is to control the high reactivity of the organometallic intermediates, preventing side reactions and maximizing the yield of the desired ketone product.[13][15] Researchers handling such reactions must be adept at managing air- and moisture-sensitive reagents in addition to the hazards of the acetophenone product itself.

References

- CookeChem. (n.d.). This compound, 95+%. Retrieved from CookeChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxVEBCxxEdTjDTZ_z18AsvCVxNbNbFs-sED1hg41cO7l_Ih1fEwujDQViKUBfv-MToTEB6rDgCLc2tBOehihxFjlsva0D8dPeqdc2-XDxGJdfn41nmg9IeJ087uZ1fFViHBPzUj8F3Z8E=]

- BLD Pharm. (n.d.). 886371-34-2|this compound. Retrieved from BLD Pharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhE9FHSlmfwJssPA0E--HpXMt_k0Zt_mNVI3ASVvgX6_ZdK8jiRyiDW77rvklAzYOqm7h3ce6aJvDhsuZAek9DzAwI60BdkAyRrhlWepzkg3IXAoJsvo2gxekZQMi0tCY38IPX1kQRJULcBfiB]

- Sinfoo Biotech. (n.d.). This compound. Retrieved from Sinfoo Biotech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHryKsdw3F8xpROC27fM-T3mtjVfuik-fpIU1uX1LA1J3YJ07D9YWx9tOlSfE3Z51BuzHnBu31kLy-FwPiRu-LnUwYv2m3rR5lSXWl2_Dz9FHUSFPr6jWWiGRfXU9TF-Rgp_w==]

- TCI Chemicals. (2024). Safety Data Sheet: 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe_hvZP1JGRtjoNzBdws-HgaZClJqm99BGUBrUtZ184AeaKPnnzT7D5IN8KKnsBen49UOLYFIm73SA9ywNX1tm8HgIme4DNe0j8JVTxnOAzjVkjVuXRFWWC8BgdxczXwCqzDvriVPAmdsjzZgiEmdkRg==]

- Oakwood Chemical. (2011). MSDS Material Safety Data Sheet: 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Retrieved from Oakwood Chemical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJP25Ov3rW-10JLRT5sThSdnACY-vyxvT-Y_rZPJZXB4IRfPzffev82OOCF2R-ICKvKny2VN3jUmS9XfuPEKo_jHi999AHAH5JcH3xH-2MQ_uIqP_-_5T3DnDHoeqeMH90xAmmi3DWbcKlL2Zl6UfuLVMyF_si3A==]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgG4IJM_4zeCqHK54fnx8fbtqKG6O5FM0Lj_F6HTwwX1FxHf-0iF3VshvQteeiZheseuTH-8WjqS2FI505ppgGu9yCRa6cFc24wg5e5OED81I0GAHWbcyPpPCLA3-bepALADkbA4xlXWI2iEol2rH7LBPlQyEBDkKosnuEp1rHPB7rChokgDEOUedahNgmq12LHmiG2W6pasFCyZULWHCGp2320Bn5j3ev5yhJE8osKecQuMl9SwPyaDzHFVSlqhAU2LU1ra1MRZF9FTj]

- Sciencelab.com. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone. Retrieved from Sciencelab.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5tNHDN_QsPGRb6_tgRQ2xJhJgC91g-GiiMyjfHnF7hMb9ykz2oN20OV3VvbSAw-usx1I_GBYA-LysW2CqrxHiNvT8lM9sdaiRGjolUxygSqs_FLIpeZdosIcMaMnTdK4LcegiAudyPT_eUJ49FEEKyRFom7VOwBgSV0hvb3_pOEqACZf2MboVXmUp6F37MA==]

- Fisher Scientific. (2024). Safety Data Sheet: 2'-Chloro-5'-(trifluoromethyl)acetophenone. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQh9YxdzcGucCKh8t6VLbux4jCfax0Q2w-aCujBnla-vmB7U64_bW76JrnQWODOa5LjM3rP3oveVDF1GuEQoj49ncSi5NjEPOnILYk539zFAfVwt6epNW1uouM_iu64zK1YTD174WYtu7sLRNDsbJQyTQEcDb7Myn83IiQnFrT4r1W9Z8pCmoXR_bXtpyOjTUCmgH9ko3MjoUFJXT_jbHRVyWJlZtjIqRatBf8k_h22z_7Bjr-yfgJZpkZhwOsvOuZFBJoY2ACZWJY-2kk8EAsxgOUU5wUWPiFjbC8]

- ChemicalBook. (2025). 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE Synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGUQAQ-5of-r_UDscHeHGwupTkqHeyYCWrJQra99-wZuST5_at9ll1O6EcLcyQJRq6wIMBtCE9KFpVC-9l57DTiFsX3szDrWKHPoHKoYVgQQExVCJyF6X4CwPII4bD65bMy9kQSmj4DX5olZ7KNy7rVwMZ5_RPVcN5NJ6bxsn4ew==]

- Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved from Eureka | Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJbyjkHn3N76M9impXqLHhLbDKL58RQboSh5IRO9V0dPQ5a_q-eaaqp7ElDrfo4LKA_uT43L64kBfw0AEPO8yzStt2IhjHmBiddcyTyd8yvWNmYsMxr5oFsGJhup3pXoBMIIL-Fim-IgE=]

- Chem-Impex. (n.d.). 5-Chloro-2-methoxyacetophenone. Retrieved from Chem-Impex website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-jQVZpZxEN-upDlTqEihaSgR0DOTXL0UBbNe7QablEIIA01kZ2t7T-3kpB5glbMA389SbjkXd4jM7YLO23ILSH9InJnKlFOpNnfCpnElC23XVnzZ5AhxlzZJGrz6ihQX3SLw=]

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOkwKgUfSHz8692SbfVpsnCS5_f9xoS-NoPUOMtjedbM_ZKDYsn4bh-Q2xLWWepQjoReYKgtVsPsOQEkIyjicKw2ihgnzUrX7vgb-bmjQT4SZsP2uuRlKUvalhQMFzC6ygET1fHAgck0L8Dm-yVVWOh48O5w7CkXSrXzSF_-vJ001c8ey8IA==]

- Chem-Impex. (n.d.). 4'-Chloro-2,2,2-trifluoroacetophenone. Retrieved from Chem-Impex website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJMji5qSiXeWeuJgMLF0oQyrv5_zIud4A_xDXsyWpEQa1WJYvlMbcAlkUy7kqou302pvmBe0OzO8f9-OM4fxViTOLA6KpeM8hXJYGyAL89qXEC0aYsnqWx93-KmcfyRZ_vD0=]

- ChemicalBook. (n.d.). 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvxh0AJ3Mav2QrNjPgw6PkybycC-2LGIo5VTDeESElv0hp7LZs6ndVSDGVMLEy0YNsC1PgoDXAuJ-xViA2hK2e-714nQ9LGNyxnLNh4ri8GZmbdxSWAx8V2MHUILA-Uo4beieGcLa_igtDTsonoqFjUJxvOkeAYiNXwXjlhOTGg39WkEmh8LTwTZqFwWwS]

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0cWDYWcpo2OrGiyi_751v1RLUmmnT2NYuMoBbLCat6N7YGIe0rnJby3r6Q-_F-34sqa-uUZ2zfKxn_FSeEwki6NsWBrNQWITGj_1EmkaIqU_NAa05wOBNKp1Oa6MJWyL25gQydJxcqvV7DFC2UoraTAVCwdypUs2GXdMHU3MBhIopMcrDfqKIow9xwueSTGalKSQ=]

- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwJgQ-SaL1NJtlanBWnfKMkz5bhR83lI6nL8w7_ET9kJ2e4anrzt-L0tQKIfQV09C0lVdA0aggt1LcxCg07U4asWh_Ie-NzWDmURk-t2u7GuXcogPpAblnQ9u3Lzkujo_c2lE2HkzQtIaelrU=]

- Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6BdPhxzrvmCRddzd1oHPljtuMVUSfj0rMKQMj_crFuEjVNxE2UYgmDwJslr8A1YMAQmqyFJK_mXXmEuZL11v6pUDdfVXtybYVKJEW-TNUo15qu2nEOPODPp-yZ275AJBC2cdo]

Sources

- 1. 886371-34-2|this compound|BLD Pharm [bldpharm.com]

- 2. drughunter.com [drughunter.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound , 95+% , 886371-34-2 - CookeChem [cookechem.com]

- 6. This compound,(CAS# 886371-34-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.at [fishersci.at]

- 10. oakwoodchemical.com [oakwoodchemical.com]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. chemimpex.com [chemimpex.com]

- 13. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]

- 14. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 15. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides an in-depth exploration of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a fluorinated ketone of significant interest in modern synthetic chemistry. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader recognition of trifluoromethyl ketones as powerful synthons in medicinal and agricultural chemistry. This document details the probable synthetic routes, analyzes its physicochemical and spectroscopic properties, and discusses its applications, providing researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Introduction: The Strategic Value of Trifluoromethyl Ketones

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl ketones (TFMKs) have emerged as a privileged class of compounds, acting as versatile intermediates and potent enzyme inhibitors.[1][2] Their heightened electrophilicity, a direct result of the strong electron-withdrawing nature of the trifluoromethyl group, makes them highly susceptible to nucleophilic attack and capable of forming stable hydrates that can mimic tetrahedral transition states in biological systems.[3]

This compound (C₉H₆ClF₃O₂) is a trifluoromethyl ketone that combines the reactive -COCF₃ moiety with a substituted aromatic ring, making it a valuable building block for more complex molecules. Its structural features suggest potential applications in the synthesis of novel therapeutic agents and specialized chemical reagents.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a seminal publication but can be reliably achieved through established synthetic methodologies for aryl trifluoromethyl ketones. Two primary routes are most plausible: Friedel-Crafts acylation and a Grignard reaction.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. In this approach, 4-chloroanisole would be acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone, a fluorinated ketone of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning applications as a key building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in contemporary research endeavors.

Introduction: The Strategic Importance of Fluorinated Ketones in Drug Design

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a transformative strategy in modern drug design.[1][2] This functional group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance a molecule's biological and physicochemical properties.[3] The trifluoromethyl group often serves as a bioisostere for chlorine atoms and can significantly improve a drug candidate's solubility, membrane permeability, and binding selectivity.[2]

This compound (CAS No. 886371-34-2) is a prime example of a trifluoromethylated ketone that has emerged as a valuable intermediate in pharmaceutical synthesis.[4][5] Its distinct substitution pattern—a chloro group at the 5'-position, a methoxy group at the 2'-position, and a trifluoromethyl ketone—offers multiple points for chemical modification, making it an attractive starting material for creating diverse molecular architectures.[6]

| Property | Value | Reference |

| CAS Number | 886371-34-2 | [4][5] |

| Molecular Formula | C₉H₆ClF₃O₂ | [4][5] |

| Molecular Weight | 238.59 g/mol | [4] |

| MDL Number | MFCD02260847 | [4] |

Table 1: Key Properties of this compound

Synthesis of this compound

The synthesis of aryl trifluoromethyl ketones like this compound typically involves the acylation of a substituted aromatic ring. While specific, detailed synthetic procedures for this exact molecule are not extensively published in peer-reviewed journals, its synthesis can be logically deduced from established organometallic and electrophilic aromatic substitution reactions. The most plausible and industrially scalable methods are the Friedel-Crafts acylation and Grignard reagent-based approaches.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis suggests two primary disconnection approaches, as illustrated below.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[7][8] This pathway involves the electrophilic acylation of an electron-rich aromatic compound, 4-chloro-1-methoxybenzene, with a trifluoroacetylating agent.